2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of thiosemicarbazide with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide
Uniqueness
What sets 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide apart from similar compounds is its specific substitution pattern and the resulting unique biological activities. The presence of the acetamide group contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-amino-2-oxo-5H-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDKUSVQYYXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=NC(=O)S1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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